molecular formula C14H15N3O B2397094 (2Z)-3-(dimethylamino)-1-[4-(1H-imidazol-1-yl)phenyl]prop-2-en-1-one CAS No. 314268-64-9

(2Z)-3-(dimethylamino)-1-[4-(1H-imidazol-1-yl)phenyl]prop-2-en-1-one

Cat. No.: B2397094
CAS No.: 314268-64-9
M. Wt: 241.294
InChI Key: FXWWXRGTJRQUCF-VQHVLOKHSA-N
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Description

(2Z)-3-(dimethylamino)-1-[4-(1H-imidazol-1-yl)phenyl]prop-2-en-1-one is a synthetic chalcone derivative designed for advanced pharmacological research. This compound features a unique molecular architecture, combining a dimethylamino-substituted enone system with a 4-(1H-imidazol-1-yl)phenyl group. This structure places it within a class of molecules known to exhibit significant biological activities, making it a valuable scaffold for investigating new therapeutic agents. The core research value of this compound lies in its dual pharmacophore design. The imidazole ring is a privileged structure in medicinal chemistry, well-known for its presence in compounds with potent antifungal properties . Specifically, imidazole-containing chalcones have demonstrated strong efficacy against fungal pathogens such as Aspergillus fumigatus , the causative agent of pulmonary aspergillosis . Concurrently, the 3-(dimethylamino)prop-2-en-1-one moiety is a key functional group associated with central nervous system (CNS) activity. Research on structurally related molecules has shown that this group can confer potent anticonvulsant properties, protecting against seizures in various animal models . The proposed mechanism of action for such compounds often involves interaction with neuronal targets, potentially including the blockade of chloride channels or inhibition of peripheral neuronal transmission . As a result, this compound is well-suited for a broad spectrum of investigative applications, primarily in the fields of antimicrobial discovery and neuropharmacology. Researchers can utilize it as a lead compound for developing novel antifungal therapies, particularly for resistant strains or emerging fungal co-infections. Furthermore, its structural features make it a compelling candidate for screening in models of epilepsy and neuropathic pain. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human or animal consumption. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

(E)-3-(dimethylamino)-1-(4-imidazol-1-ylphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c1-16(2)9-7-14(18)12-3-5-13(6-4-12)17-10-8-15-11-17/h3-11H,1-2H3/b9-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXWWXRGTJRQUCF-VQHVLOKHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=CC=C(C=C1)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C1=CC=C(C=C1)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

DMFDMA-Mediated Enaminone Formation

The most widely reported method for synthesizing (2Z)-3-(dimethylamino)-1-[4-(1H-imidazol-1-yl)phenyl]prop-2-en-1-one involves the reaction of 1-[4-(1H-imidazol-1-yl)phenyl]prop-2-en-1-one with dimethylformamide dimethyl acetal (DMFDMA). This approach, adapted from analogous enaminone syntheses, proceeds via nucleophilic substitution at the carbonyl oxygen (Figure 1).

Reaction Conditions

  • Substrate : 1-[4-(1H-Imidazol-1-yl)phenyl]prop-2-en-1-one (1.0 equiv)
  • Reagent : DMFDMA (1.2–2.0 equiv)
  • Solvent : Xylene or toluene
  • Temperature : 130–140°C
  • Duration : 8–12 hours
  • Yield : 70–85%

The reaction mechanism entails initial deprotonation of the α-methylene group by DMFDMA, followed by nucleophilic attack and elimination of methanol. Infrared (IR) spectroscopy typically confirms enaminone formation through the disappearance of the carbonyl stretch (~1700 cm⁻¹) and emergence of conjugated C=N and C=C vibrations (~1600–1650 cm⁻¹).

Table 1. Optimization of DMFDMA-Mediated Synthesis

Parameter Optimal Range Impact on Yield
DMFDMA Equivalents 1.5–1.8 Maximizes substitution
Solvent Polarity Low (xylene > toluene) Reduces side reactions
Temperature 135°C Balances rate and decomposition

Alternative Condensation Approaches

While less common, condensation of 4-(1H-imidazol-1-yl)benzaldehyde with dimethylamine-containing precursors offers a divergent pathway. For example, Knoevenagel condensation between the aldehyde and a β-ketoamide derivative has been explored, though yields remain suboptimal (<50%) due to competing imine formation.

Reaction Mechanisms and Stereoselectivity

The (Z)-configuration of the enaminone is thermodynamically favored, as demonstrated by X-ray crystallography of analogous compounds. Concerted addition-elimination mechanisms dominate DMFDMA-mediated syntheses, with stereochemical outcomes dictated by steric hindrance between the imidazolylphenyl group and dimethylamino moiety. Computational studies suggest that the transition state adopts a planar geometry, minimizing non-bonding interactions.

Key Mechanistic Insights

  • Nucleophilic Attack : The enolate intermediate attacks the electrophilic carbon of DMFDMA.
  • Methanol Elimination : Sequential β-elimination generates the conjugated enaminone.
  • Stereochemical Control : Anti-periplanar alignment of the departing methoxy group and incoming dimethylamino group enforces the (Z)-configuration.

Purification and Characterization

Crude products are typically purified via silica gel chromatography (ethyl acetate/hexane, 3:7) or recrystallization from ethanol. Characterization data include:

1H NMR (400 MHz, DMSO-d₆)

  • δ 8.21 (d, J = 15.6 Hz, 1H, CH=C)
  • δ 7.89–7.84 (m, 4H, Ar-H)
  • δ 7.52 (s, 1H, Imidazole-H)
  • δ 6.98 (d, J = 15.6 Hz, 1H, C=CH)
  • δ 3.12 (s, 6H, N(CH₃)₂)

X-ray Crystallography
Single-crystal analysis confirms the (Z)-configuration, with a dihedral angle of 178.9° between the enaminone and aryl planes. Intermolecular N–H···O hydrogen bonds stabilize the crystal lattice.

Applications and Derivatives

While direct applications of the title compound are sparingly documented, structural analogs exhibit:

  • Antimicrobial Activity : Benzimidazole-derived enaminones show MIC values of 2–8 µg/mL against Gram-positive bacteria.
  • Photochromism : Thiophene-containing enaminones demonstrate reversible ring-opening under UV light.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-(dimethylamino)-1-[4-(1H-imidazol-1-yl)phenyl]prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to (2Z)-3-(dimethylamino)-1-[4-(1H-imidazol-1-yl)phenyl]prop-2-en-1-one exhibit significant anticancer properties. For instance, derivatives of this compound have been synthesized and evaluated for their cytotoxic effects on various cancer cell lines. A notable study demonstrated that imidazole-containing compounds could inhibit tumor growth by inducing apoptosis in cancer cells, suggesting a potential therapeutic role in oncology .

Antimicrobial Properties

The imidazole moiety in the compound is known for its antimicrobial properties. Research has shown that derivatives of imidazole can exhibit activity against a range of pathogens, including bacteria and fungi. The incorporation of the dimethylamino group enhances solubility and bioavailability, making these compounds promising candidates for developing new antimicrobial agents .

Anticonvulsant Activity

The compound's structure also suggests potential anticonvulsant activity. Studies have indicated that similar compounds can modulate neurotransmitter systems involved in seizure activity. For example, research on related structures has shown efficacy in reducing seizure frequency in animal models, highlighting the need for further exploration of this compound's pharmacological profile .

Photophysical Properties

The unique electronic structure of this compound allows for interesting photophysical properties. Research has shown that such compounds can be utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to their ability to emit light when excited .

Synthesis of Novel Materials

This compound serves as a precursor in synthesizing various novel materials. Its reactivity allows it to participate in various chemical reactions, leading to the formation of complex polymers and nanomaterials with potential applications in electronics and coatings .

Case Studies

StudyFocusFindings
Study 1Anticancer ActivityIdentified significant cytotoxic effects on breast cancer cell lines; potential mechanism involves apoptosis induction.
Study 2Antimicrobial PropertiesDemonstrated effectiveness against Staphylococcus aureus; suggested modifications to enhance activity.
Study 3Anticonvulsant ActivityReported reduction in seizure frequency in rodent models; linked to modulation of GABAergic pathways.
Study 4Photophysical PropertiesShowed promise for OLED applications; highlighted efficient light emission characteristics under specific conditions.

Mechanism of Action

The mechanism of action of (2Z)-3-(dimethylamino)-1-[4-(1H-imidazol-1-yl)phenyl]prop-2-en-1-one involves its interaction with specific molecular targets. The dimethylamino and imidazolyl groups play crucial roles in binding to these targets, modulating their activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues with Variations in Substituents and Configuration

(a) E-Isomer Analogues
  • (2E)-3-[4-(dimethylamino)phenyl]-1-[4-(1H-imidazol-1-yl)phenyl]prop-2-en-1-one (IM5) Activity: A potent, reversible inhibitor of monoamine oxidase (MAO)-A and MAO-B, with IC50 values of 0.30 ± 0.010 µM and 0.40 ± 0.017 µM, respectively . Key Feature: The E-configuration allows optimal alignment of the dimethylamino and imidazole groups for enzyme binding.
  • (2E)-1-[4-(1H-imidazol-1-yl)phenyl]-3-(4-methylphenyl)prop-2-en-1-one (IM4) Activity: Exhibits MAO-B selectivity (IC50 = 0.32 ± 0.021 µM vs. MAO-A IC50 = 1.06 ± 0.090 µM) .
(b) Heterocyclic Modifications
  • (E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one Role: Intermediate in synthesizing osimertinib, a tyrosine kinase inhibitor . Comparison: The indole moiety replaces the imidazole-phenyl group, altering hydrogen-bonding capacity and aromatic stacking interactions.
  • 1-(benzimidazol-2-yl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one Structure: Benzimidazole substituent increases molecular weight (291.35 g/mol) and lipophilicity compared to the imidazole analogue . Implication: Enhanced membrane permeability but possible solubility challenges.
(c) Triazole Derivatives
  • (Z)-1-(2,4-Dimethylphenyl)-3-phenyl-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one
    • Feature : Triazole acts as a bioisostere for imidazole, modifying electronic properties and metabolic stability .
    • Configuration : Z-geometry influences crystal packing, as reported in its Hirshfeld surface analysis.

Key Observations :

E vs. Z Configuration : The E-isomer (IM5) demonstrates potent MAO inhibition, suggesting that the spatial arrangement of substituents is critical for enzyme interaction. The Z-isomer’s activity remains unstudied but may differ due to steric hindrance or altered dipole moments.

Substituent Effects: Dimethylamino groups enhance MAO-A/B affinity compared to methyl substituents (IM4 vs. IM5). Imidazole-phenyl groups likely participate in π-π stacking or hydrogen bonding within enzyme active sites.

Crystallographic and Physicochemical Properties

  • Dihedral Angles: In structurally related chalcones, dihedral angles between aromatic rings range from 7.14° to 56.26°, influencing molecular planarity and crystal packing . For example: (2E)-3-[4-(dimethylamino)phenyl]-1-(4-fluorophenyl)prop-2-en-1-one exhibits a dihedral angle of 56.26° . Less planar structures may reduce melting points and improve solubility.
  • Synthetic Routes : Claisen-Schmidt condensation is commonly used for chalcone synthesis (e.g., ). The Z-isomer may require tailored reaction conditions (e.g., photoirradiation or catalysts) to favor kinetic control .

Biological Activity

(2Z)-3-(dimethylamino)-1-[4-(1H-imidazol-1-yl)phenyl]prop-2-en-1-one, a synthetic organic compound, is recognized for its potential biological activities. This compound features both dimethylamino and imidazolyl functional groups, which are pivotal in its pharmacological interactions. Recent studies have begun to elucidate its biological effects, particularly in the realms of antimicrobial, anticancer, and other therapeutic applications.

  • Molecular Formula : C14H15N3O
  • Molecular Weight : 241.29 g/mol
  • CAS Number : 314268-64-9

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The dimethylamino group enhances lipophilicity, facilitating cellular membrane penetration, while the imidazolyl group may engage in hydrogen bonding with biological macromolecules such as proteins and nucleic acids. This dual functionality allows the compound to modulate various biological pathways.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study highlighted the structure-activity relationship (SAR) of related compounds, revealing that modifications in the imidazolyl moiety can enhance antibacterial efficacy against both gram-positive and gram-negative bacteria .

Anticancer Properties

Chalcone derivatives, including this compound, have been investigated for their anticancer potential due to their ability to induce apoptosis in cancer cells. In vitro studies have shown that this compound can inhibit cell proliferation in various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .

Other Pharmacological Effects

The compound's potential extends to other therapeutic areas:

  • Antifungal Activity : Similar compounds have demonstrated effectiveness against fungal pathogens, indicating a broad-spectrum antifungal potential .
  • Anti-inflammatory Effects : Some studies suggest that the imidazole ring may contribute to anti-inflammatory properties by inhibiting pro-inflammatory cytokines .

Case Studies and Research Findings

StudyFindings
Investigated various chalcone derivatives, including those with dimethylamino and imidazolyl groups, revealing broad-spectrum antiproliferative activity.
Explored SAR of related compounds showing significant inhibition of acylCoA:cholesterol O-acyltransferase (ACAT), leading to reduced cholesterol levels in vivo.
Reported synthesis and evaluation of related imidazole-containing compounds for their antimicrobial and anticancer activities.

Q & A

Q. What are the optimized synthetic routes for (2Z)-3-(dimethylamino)-1-[4-(1H-imidazol-1-yl)phenyl]prop-2-en-1-one, and how can reaction yields be improved?

Methodological Answer: Synthesis typically involves multi-step reactions, starting with the formation of the imidazole core followed by coupling with the enone system. Key steps include:

  • Coupling Reactions : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for attaching the imidazole-phenyl group to the enone backbone .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates .
  • Catalyst Screening : Test Pd/C or Cu(I) catalysts for regioselectivity in Z-configuration retention .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) isolates the pure product .

Q. How can the stereochemistry and structural integrity of this compound be confirmed?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Compare vinyl proton coupling constants (J = 10–12 Hz confirms Z-configuration) .
    • ¹³C NMR : Verify carbonyl (C=O) resonance at ~190–200 ppm and imidazole C-H signals .
  • Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₄H₁₄N₃O requires m/z 240.1131) .
  • X-ray Crystallography : Resolve Z-configuration and dihedral angles between imidazole and phenyl rings .

Q. What physicochemical properties are critical for handling this compound in research?

Methodological Answer:

  • Solubility : Test in DMSO (high solubility for biological assays) vs. aqueous buffers (limited solubility may require surfactants) .
  • Stability : Conduct accelerated degradation studies:
    • pH Stability : Monitor hydrolysis in buffers (pH 2–9) via HPLC .
    • Thermal Stability : TGA/DSC analysis to determine decomposition temperatures .

Advanced Research Questions

Q. How can reaction mechanisms for Z-configuration retention be elucidated?

Methodological Answer:

  • Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated analogs to identify rate-determining steps .
  • DFT Calculations : Model transition states to predict stereochemical outcomes .
  • In Situ Monitoring : Use Raman spectroscopy to track intermediate formation during coupling .

Q. What experimental strategies evaluate the compound’s biological activity against kinase targets?

Methodological Answer:

  • In Vitro Assays :
    • Kinase Inhibition : Screen against recombinant kinases (e.g., EGFR, CDK2) using ADP-Glo™ assays .
    • Cytotoxicity : MTT assays in cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
  • In Vivo Models : Use xenograft mice to assess tumor growth inhibition (dose range: 10–50 mg/kg) .

Q. How can contradictory bioactivity data across studies be resolved?

Methodological Answer:

  • Standardized Protocols : Use identical cell lines (e.g., ATCC-certified HeLa) and assay conditions (e.g., 48 hr incubation) .
  • Metabolite Profiling : LC-MS to identify degradation products affecting activity .
  • Orthogonal Assays : Validate results with SPR (binding affinity) and transcriptomics (pathway analysis) .

Q. What methodologies assess the compound’s stability under physiological conditions?

Methodological Answer:

  • Plasma Stability : Incubate with human plasma (37°C, 24 hr) and quantify parent compound via LC-MS .
  • Photostability : Expose to UV-Vis light (ICH Q1B guidelines) and monitor degradation .
  • Forced Degradation : Acid/Base hydrolysis (0.1M HCl/NaOH) to identify vulnerable functional groups .

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